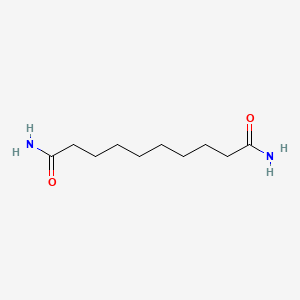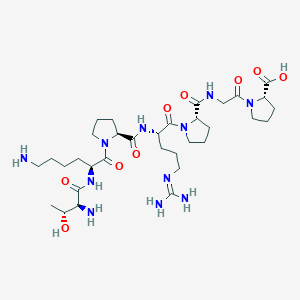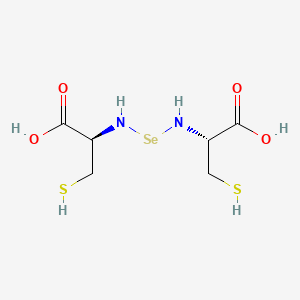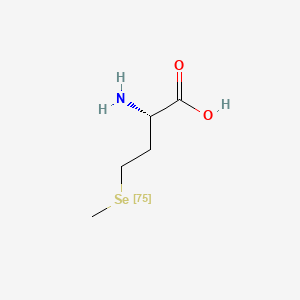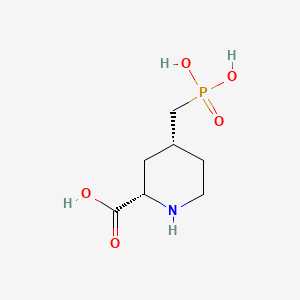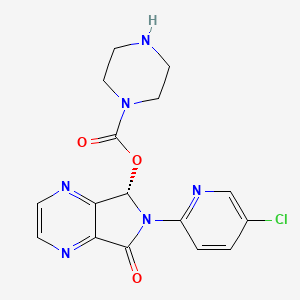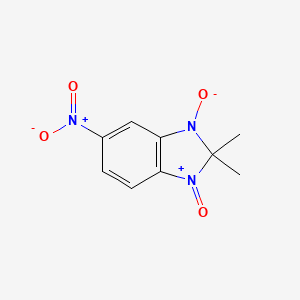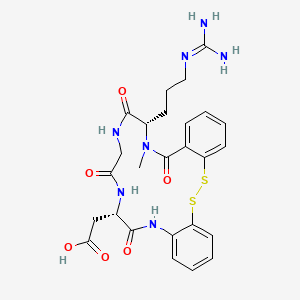
Cyclo-S,S-(mba-(N(alpha)-Me)arg-gly-asp-man)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SKF-107260 is a synthetic peptide that contains the sequence arginyl-glycinyl-aspartic acid. It is known for its potent antagonistic properties against glycoprotein IIb/IIIa and vitronectin receptors. These receptors play a crucial role in platelet aggregation and cell adhesion, making SKF-107260 a valuable compound in cardiovascular research and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SKF-107260 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of SKF-107260 follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques ensures the production of high-quality peptide suitable for research and therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
SKF-107260 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for its structural stability.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.
Substitution: Substitution reactions can modify specific amino acid residues, potentially enhancing or reducing its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in buffered solutions.
Substitution: N-hydroxysuccinimide esters or carbodiimides in organic solvents.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of SKF-107260, as well as substituted peptides with modified biological activities .
Aplicaciones Científicas De Investigación
SKF-107260 has a wide range of scientific research applications, including:
Cardiovascular Research: As a glycoprotein IIb/IIIa antagonist, it is used to study platelet aggregation and thrombus formation.
Cancer Research: Its ability to inhibit vitronectin receptors makes it valuable in studying tumor cell adhesion and metastasis.
Drug Development: SKF-107260 serves as a lead compound for developing new therapeutic agents targeting platelet aggregation and cell adhesion.
Biological Studies: It is used to investigate the role of integrins in various cellular processes, including migration, proliferation, and survival
Mecanismo De Acción
SKF-107260 exerts its effects by binding to glycoprotein IIb/IIIa and vitronectin receptors on the cell surface. This binding inhibits the interaction between these receptors and their ligands, such as fibrinogen and vitronectin. As a result, platelet aggregation and cell adhesion are prevented. The molecular targets and pathways involved include the integrin signaling pathway, which plays a critical role in cell adhesion, migration, and survival .
Comparación Con Compuestos Similares
Similar Compounds
SB-214857: Another glycoprotein IIb/IIIa antagonist with similar binding properties.
Eptifibatide: A cyclic peptide that also targets glycoprotein IIb/IIIa receptors.
Tirofiban: A non-peptide antagonist of glycoprotein IIb/IIIa receptors.
Uniqueness of SKF-107260
SKF-107260 is unique due to its high affinity and specificity for glycoprotein IIb/IIIa and vitronectin receptors. Its ability to inhibit both platelet aggregation and cell adhesion makes it a versatile compound for various research applications. Additionally, its synthetic peptide nature allows for easy modification and optimization for specific research needs .
Propiedades
Número CAS |
136620-00-3 |
|---|---|
Fórmula molecular |
C26H31N7O6S2 |
Peso molecular |
601.7 g/mol |
Nombre IUPAC |
2-[(12S,18S)-18-[3-(diaminomethylideneamino)propyl]-19-methyl-11,14,17,20-tetraoxo-2,3-dithia-10,13,16,19-tetrazatricyclo[19.4.0.04,9]pentacosa-1(25),4,6,8,21,23-hexaen-12-yl]acetic acid |
InChI |
InChI=1S/C26H31N7O6S2/c1-33-18(9-6-12-29-26(27)28)24(38)30-14-21(34)31-17(13-22(35)36)23(37)32-16-8-3-5-11-20(16)41-40-19-10-4-2-7-15(19)25(33)39/h2-5,7-8,10-11,17-18H,6,9,12-14H2,1H3,(H,30,38)(H,31,34)(H,32,37)(H,35,36)(H4,27,28,29)/t17-,18-/m0/s1 |
Clave InChI |
YITSCMGHJOGUNC-ROUUACIJSA-N |
SMILES isomérico |
CN1[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |
SMILES |
CN1C(C(=O)NCC(=O)NC(C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |
SMILES canónico |
CN1C(C(=O)NCC(=O)NC(C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |
Apariencia |
Solid powder |
Otros números CAS |
136620-00-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
cyclo-S,S-(2-mercaptobenzoyl-N(alpha)-methylarginyl-glycyl-aspartyl-2-mercaptophenylamide) cyclo-S,S-(Mba-(N(alpha)-Me)Arg-Gly-Asp-Man) SK and F 107260 SK and F-107260 SKF 107260 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




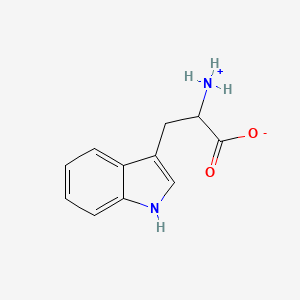
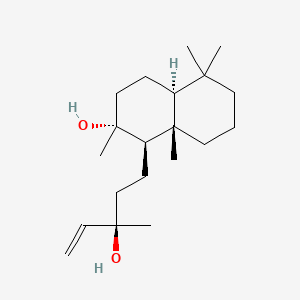
![(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol](/img/structure/B1681607.png)
